1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
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Overview
Description
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3. It is a derivative of piperazine and piperidine, featuring a piperazine ring substituted with a piperidine ring at the 4-position and a methyl group at the 1-position. This compound is commonly used in various synthetic applications and serves as an intermediate in the production of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride can be synthesized through the reaction of 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and building block in synthetic chemistry for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: Explored for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-piperazinopiperidine: A closely related compound with similar structural features and applications.
1-Methylpiperazine: Another piperazine derivative used in synthetic chemistry and pharmaceutical research.
N-(tert-Butoxycarbonyl)-4-piperidone: A precursor in the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperazine-piperidine structure makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNHKVVVWTQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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